molecular formula C11H11BrClNO B8016174 2-Bromo-4-chloro-N-cyclobutylbenzamide

2-Bromo-4-chloro-N-cyclobutylbenzamide

Cat. No.: B8016174
M. Wt: 288.57 g/mol
InChI Key: IKQIWGLFWWYHTK-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-N-cyclobutylbenzamide is a chemical compound with the molecular formula C11H11BrClNO It is a derivative of benzamide, featuring bromine and chlorine substituents on the benzene ring, along with a cyclobutyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-N-cyclobutylbenzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-N-cyclobutylbenzamide involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are not well-characterized, but the compound’s structural features suggest potential interactions with enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclobutyl group attached to the amide nitrogen, which distinguishes it from other similar compounds. This structural feature may impart unique chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-bromo-4-chloro-N-cyclobutylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO/c12-10-6-7(13)4-5-9(10)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQIWGLFWWYHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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